molecular formula C18H27NO2 B3754336 N-cyclohexyl-4-(4-ethylphenoxy)butanamide

N-cyclohexyl-4-(4-ethylphenoxy)butanamide

Cat. No.: B3754336
M. Wt: 289.4 g/mol
InChI Key: FJHVZUDYFLFNAW-UHFFFAOYSA-N
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Description

“N-cyclohexyl-4-(4-ethylphenoxy)butanamide” is a chemical compound. Its structure suggests that it is an amide, which is a type of organic compound that includes a carbonyl group (C=O) linked to a nitrogen atom . The “N-cyclohexyl” part of the name indicates a cyclohexyl group attached to the nitrogen atom, and the “4-(4-ethylphenoxy)butanamide” part suggests a butanamide backbone with an ethyl-substituted phenoxy group at the 4-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, cyclohexylamine) with a carboxylic acid or its derivative (in this case, 4-(4-ethylphenoxy)butanoic acid or a derivative thereof). This would typically be carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a cyclohexyl group, a butanamide backbone, and a 4-ethylphenoxy group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As an amide, “this compound” would be expected to undergo reactions characteristic of this class of compounds. For example, it could be hydrolyzed back into its constituent amine and carboxylic acid under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. As an organic compound, it would be expected to have a relatively low solubility in water and a higher solubility in organic solvents .

Mechanism of Action

The mechanism of action of “N-cyclohexyl-4-(4-ethylphenoxy)butanamide” is not known, as it is a relatively unexplored compound. The effects of similar compounds would depend on their specific chemical structure and the biological systems they interact with .

Future Directions

The future directions for research on “N-cyclohexyl-4-(4-ethylphenoxy)butanamide” would likely depend on the results of initial exploratory studies. These could include investigations into its synthesis, properties, and potential applications .

Properties

IUPAC Name

N-cyclohexyl-4-(4-ethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-2-15-10-12-17(13-11-15)21-14-6-9-18(20)19-16-7-4-3-5-8-16/h10-13,16H,2-9,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHVZUDYFLFNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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